
2-Fluoro-3-(2-methylphenyl)propanoic acid
Descripción general
Descripción
2-Fluoro-3-(2-methylphenyl)propanoic acid is a chemical compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 3-(3-fluoro-2-methylphenyl)propanoic acid, a compound similar to the one , is1S/C10H11FO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3,(H,12,13) . This provides a detailed description of the molecule’s structure.
Aplicaciones Científicas De Investigación
Enantioseparation and Chiral Analysis
Enantioseparation of Constitutional Isomers
2-Fluoro-3-(2-methylphenyl)propanoic acid, as part of a broader class of 2-(methylphenyl)propanoic acids, has been investigated for its enantioseparation capabilities using countercurrent chromatography. This process is significant for pharmaceutical applications where the chirality of a compound can affect its biological activity. Research demonstrated the successful enantioseparation of isomeric compounds utilizing hydroxypropyl-β-cyclodextrin as a chiral selector, highlighting the influence of methyl group positions on benzene rings on enantioseparation efficiency and the importance of steric hindrance in inclusion interactions (Yang Jin et al., 2020).
Radiopharmaceutical Development
Automated Synthesis of Radiopharmaceuticals
Automated synthesis of radiopharmaceuticals targeting the sphingosine-1 phosphate receptor 1 (S1P1) demonstrates the applicability of fluorinated compounds like 2-Fluoro-3-(2-methylphenyl)propanoic acid derivatives in PET imaging. This area of research focuses on the development of novel imaging agents for diagnosing and monitoring diseases, showing how fluorinated compounds can be synthesized under Good Manufacturing Practices (cGMP) conditions for human studies (Zonghua Luo et al., 2019).
Novel Fluorinated Compounds for Imaging
Development of Fluorine-18 Radiotracers
The synthesis and biological evaluation of fluorine-18 labeled amino acids, including analogues of alpha-aminoisobutyric acid, underscore the potential of fluorinated compounds in tumor imaging via positron emission tomography (PET). Such research is pivotal for advancing diagnostic tools and understanding cancer metabolism, showcasing the specific utility of fluorinated amino acids in imaging studies (J. McConathy et al., 2002).
Chiral Building Blocks and Synthesis
Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids
The enantioselective synthesis of various benzyloxymethyl phenyl propionic acids, including those with fluorine substitutions, highlights the utility of these compounds as chiral building blocks. Such synthetic approaches are essential for creating enantiomerically pure compounds used in the development of pharmaceuticals, demonstrating the role of chirality in drug design and synthesis (J. Parsons et al., 2004).
Biocatalysis and Green Chemistry
Biocatalytic Synthesis of Fluorinated Compounds
The biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid, a compound related to the 2-fluoro-3-(2-methylphenyl)propanoic acid, demonstrates innovative approaches to incorporating fluorine into organic molecules. This research signifies the expanding intersection between biocatalysis and fluorine chemistry, offering environmentally friendly and efficient methods to synthesize fluorinated compounds with potential applications in medicine and materials science (Wei Liu et al., 2022).
Safety and Hazards
The safety information for 3-(3-fluoro-2-methylphenyl)propanoic acid, a compound similar to the one , indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Given the range of biological activities associated with similar compounds, the effects could potentially include reduced inflammation, inhibited viral replication, suppressed cancer cell proliferation, blocked hiv infection, decreased oxidative stress, inhibited microbial growth, suppressed tuberculosis, controlled diabetes, prevented malaria, and inhibited cholinesterase activity .
Propiedades
IUPAC Name |
2-fluoro-3-(2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEJXFGLDXCKDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





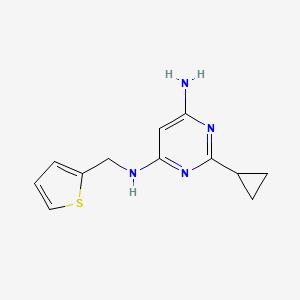
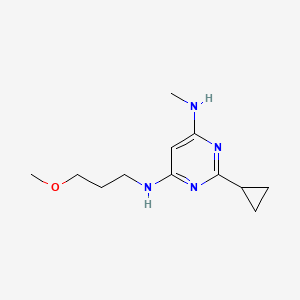
![[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1471673.png)
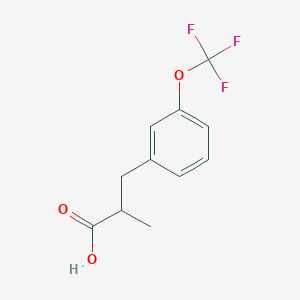
![1-{[(Propan-2-yl)amino]methyl}cyclobutan-1-amine](/img/structure/B1471677.png)
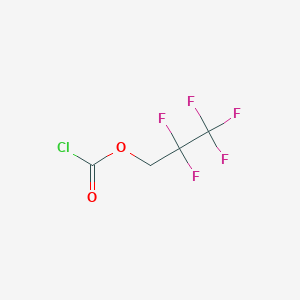

![methyl({3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1471685.png)
![[1-(3-Fluoropropyl)piperidin-4-yl]-methanol](/img/structure/B1471686.png)
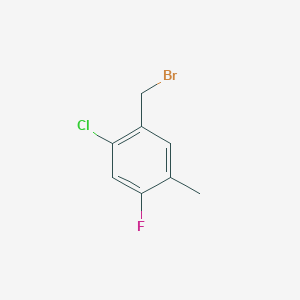

![3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline](/img/structure/B1471690.png)